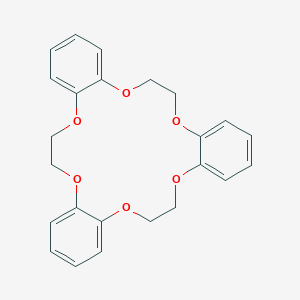

Tribenzo-18-crown-6

Description

Tribenzo-18-crown-6 (TB18C6) is a macrocyclic polyether characterized by three benzene rings fused to an 18-membered crown ether backbone (C₂₀H₂₄O₆, CAS 14187-32-7) . Its rigid structure arises from the planar benzene rings, which constrain conformational flexibility compared to non-aromatic crown ethers like 18-crown-6 (18C6). TB18C6 is synthesized via cesium-assisted cyclization of bisphenol precursors, as described in Scheme 2 of Pedersen’s Method W . The compound’s thermal properties include a melting enthalpy (ΔfusH) of 57.45–57.46 kJ/mol, as calculated by NIST and Joback methods .

Properties

CAS No. |

14174-10-8 |

|---|---|

Molecular Formula |

C24H24O6 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

2,5,12,15,22,25-hexaoxatetracyclo[24.4.0.06,11.016,21]triaconta-1(30),6,8,10,16,18,20,26,28-nonaene |

InChI |

InChI=1S/C24H24O6/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26-20/h1-12H,13-18H2 |

InChI Key |

AXWCVSOBRFLCJG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOC4=CC=CC=C4O1 |

Origin of Product |

United States |

Preparation Methods

Tribenzo-18-crown-6 can be synthesized through a cesium-assisted cyclization process. This involves reacting diphenols or bisphenols with dimesylates of oligoethylene glycols in the presence of cesium carbonate in acetonitrile. The reaction typically occurs under reflux conditions and yields the desired crown ether in high purity .

Chemical Reactions Analysis

Tribenzo-18-crown-6 undergoes various chemical reactions, including complexation with cations and interactions with organic molecules. It can bind two acetonitrile ligands, one on each face of the crown ring . The compound’s conformation is relatively low in energy, but it is not optimized for cation binding. Common reagents used in these reactions include acetonitrile and other organic solvents.

Scientific Research Applications

Tribenzo-18-crown-6 has several scientific research applications. It is used in the design of supramolecular materials, where it can be functionalized to create hybrid materials with unique properties . These materials can be used in various fields, including chemistry, biology, and industry. For example, this compound has been used to create luminescent liquid crystalline hybrid materials by embedding octahedral molybdenum cluster anions .

Mechanism of Action

The mechanism of action of tribenzo-18-crown-6 involves its ability to form complexes with cations. This complexation is driven by the crown ether’s ability to create a stable environment for the cation within its central cavity. The molecular targets and pathways involved in this process include the formation of weak hydrogen bonds between the acetonitrile methyl groups and the crown oxygen atoms .

Comparison with Similar Compounds

Structural and Conformational Differences

Key Findings :

- TB18C6’s three benzene rings introduce torsional strain, reducing cavity symmetry compared to DB18C6 and 18C6 .

- DB18C6 retains intramolecular hydrogen bonds like 18C6 but exhibits restricted rotation due to aromatic rings, as shown in CONFLEX conformational studies .

- 18C6’s flexibility allows optimal coordination with K⁺, while TB18C6’s rigidity may favor larger cations like Cs⁺ or UO₂²⁺ .

Thermodynamic and Binding Properties

Key Findings :

- TB18C6 forms stable complexes with Rb⁺ and Cs⁺ due to its distorted cavity, as shown in Rb[TB18C6]picrate crystal structures .

- DB18C6 exhibits strong affinity for UO₂²⁺ in binary solvent systems (e.g., methanol-acetonitrile), with log K values > 5 .

- 18C6’s selectivity for K⁺ over Na⁺ is driven by hydration energy differences: displacing water from Na⁺ requires +15 kJ/mol more energy than K⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.